

Pyrifluquinazon: A Technical Guide to Its IUPAC Nomenclature and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrifluquinazon**

Cat. No.: **B166700**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrifluquinazon is a quinazolinone insecticide that effectively controls a range of sucking insect pests.^{[1][2]} Its unique mode of action makes it a valuable tool in integrated pest management (IPM) programs and for managing resistance to other insecticide classes.^{[1][3][4]} This technical guide provides an in-depth overview of the IUPAC name and the chemical and physical properties of **Pyrifluquinazon**, presenting key data in a structured format and outlining the general experimental protocols used for their determination.

IUPAC Name and Chemical Structure

The systematic name for **Pyrifluquinazon**, according to the International Union of Pure and Applied Chemistry (IUPAC), is:

1-acetyl-6-(1,1,1,2,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-4H-quinazolin-2-one^{[1][5]}

Synonyms:

- 1-acetyl-1,2,3,4-tetrahydro-3-[(3-pyridylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]quinazolin-2-one^{[2][5]}
- **Pyrifluquinazone**^[5]

- NNI-0101[2]

CAS Number: 337458-27-2[2][5]

Molecular Formula: C₁₉H₁₅F₇N₄O₂[2][5]

Molecular Weight: 464.34 g/mol [2]

Chemical and Physical Properties

The chemical and physical properties of **Pyrifluquinazon** are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

Property	Value	Reference
Physical State	White powder / Crystalline solid	[2]
Melting Point	138–139 °C (decomposition starts immediately after melting)	[2]
Water Solubility	12.1 mg/L (at 20°C)	[6]
Octanol-Water Partition Coefficient (log K _{ow})	3.12 (at 25°C)	[6]
Vapor Pressure	5 × 10 ⁻⁸ Pa	[6]
Dissociation Constant (pK _a)	5.8 (calculated)	[2][7]
Hydrolysis Half-life (at 25°C)	95 days (pH 5), 23.8 days (pH 7), 0.87 days (pH 9)	[7]

Experimental Protocols for Property Determination

While the specific, detailed experimental reports for **Pyrifluquinazon** are not publicly available, the determination of its physicochemical properties typically follows standardized international

guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The general principles of these methods are outlined below.

Melting Point (OECD 102)

The melting point is determined to ascertain the temperature at which the substance transitions from a solid to a liquid state. Common methods include the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).^{[8][9][10]} For a crystalline solid like **Pyrifluquinazon**, a sample is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is recorded.

Water Solubility (OECD 105)

This guideline describes methods for determining the saturation concentration of a substance in water at a specific temperature.^{[11][12][13]} The flask method, suitable for substances with solubility above 10 mg/L, involves dissolving an excess of the test substance in water at a constant temperature with prolonged stirring until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically, often by High-Performance Liquid Chromatography (HPLC).

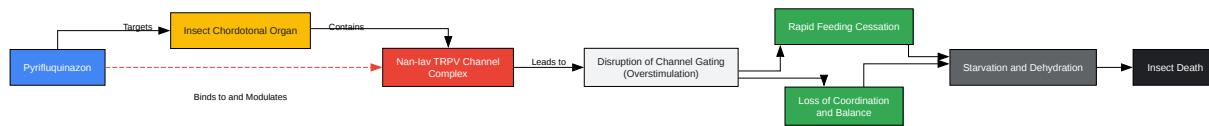
Octanol-Water Partition Coefficient (OECD 107/117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. The shake-flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached.^[14] For compounds with a log Kow between 0 and 6, the HPLC method (OECD 117) is often preferred.^[15] This method correlates the retention time of the substance on a reverse-phase HPLC column with the known log Kow values of standard compounds.

Vapor Pressure (OECD 104)

Vapor pressure indicates the volatility of a substance. Several methods are described in this guideline, including the dynamic method, static method, and effusion method.^{[16][17][18]} For a compound with low volatility like **Pyrifluquinazon**, a gas saturation method or a vapor pressure balance is typically used. In the gas saturation method, a stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined.

Hydrolysis as a Function of pH (OECD 111)

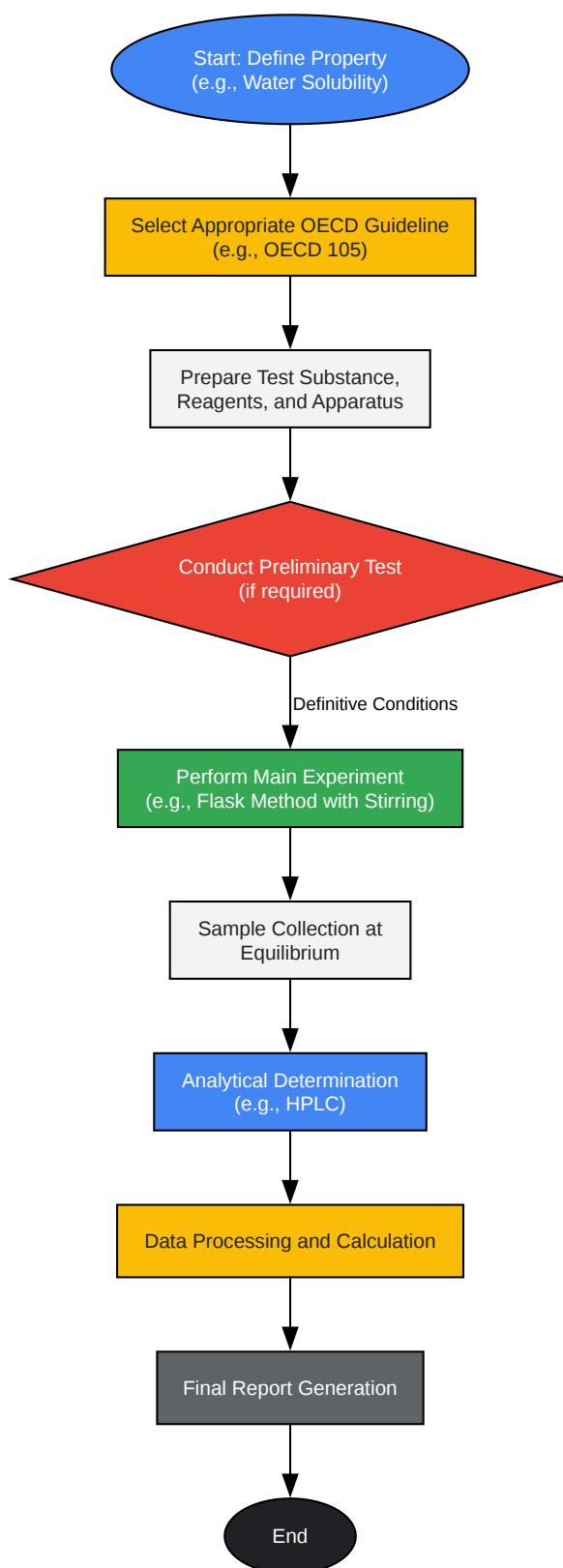

This test determines the rate of abiotic degradation of a substance in water at different pH levels (typically 4, 7, and 9).[19][20][21][22][23] Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent substance to determine its rate of hydrolysis.

Dissociation Constant in Water (OECD 112)

The dissociation constant (pKa) is determined for ionizable substances.[24][25][26][27] The titration method is commonly used, where a solution of the substance is titrated with a standard acid or base, and the pH is measured after each addition. The pKa is then calculated from the titration curve. Spectrophotometric methods can also be used if the ionized and non-ionized forms have different UV-Vis absorption spectra. For **Pyrifluquinazon**, the pKa was reported as a calculated value, suggesting that an experimental determination may have been challenging. [2][7]

Mode of Action: Signaling Pathway

Pyrifluquinazon is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9B insecticide.[1] It acts as a chordotonal organ Transient Receptor Potential Vanilloid (TRPV) channel modulator.[1][4] Specifically, it binds to and disrupts the function of the Nan-Inv TRPV channel complexes in the chordotonal organs of insects.[1][4] These organs are crucial for hearing, balance, and coordination.[1] The overstimulation of these stretch receptors leads to a rapid cessation of feeding, disorientation, and ultimately, death by starvation.[4]



[Click to download full resolution via product page](#)

Caption: Mode of action signaling pathway for **Pyrifluquinazon**.

Experimental Workflow: Generic OECD Guideline Protocol

The following diagram illustrates a generalized workflow for determining a physicochemical property of a chemical substance according to OECD guidelines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrifluquinazon | 337458-27-2 | Benchchem [benchchem.com]
- 2. fao.org [fao.org]
- 3. nichino-europe.com [nichino-europe.com]
- 4. nichino.net [nichino.net]
- 5. Pyrifluquinazon | C19H15F7N4O2 | CID 11842644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 10. laboratuar.com [laboratuar.com]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. OECD 105 - Phytosafe [phytosafe.com]
- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 17. consilab.de [consilab.de]
- 18. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 20. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 25. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 26. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Pyrifluquinazon: A Technical Guide to Its IUPAC Nomenclature and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166700#pyrifluquinazon-iupac-name-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com